4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry SAR Studies Physicochemical Profiling

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-87-9) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid chemotype, distinguished by an ortho-chlorobenzoyl substituent at position 4 and an N-ethyl group at position 8. Its molecular formula is C₁₇H₂₁ClN₂O₄ with a molecular weight of 352.81 g/mol.

Molecular Formula C17H21ClN2O4
Molecular Weight 352.8 g/mol
CAS No. 1326813-87-9
Cat. No. B6348905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326813-87-9
Molecular FormulaC17H21ClN2O4
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-5-3-4-6-13(12)18/h3-6,14H,2,7-11H2,1H3,(H,22,23)
InChIKeyTUVWCHHRRJIFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-87-9): Procurement-Relevant Structural and Physicochemical Profile


4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-87-9) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid chemotype, distinguished by an ortho-chlorobenzoyl substituent at position 4 and an N-ethyl group at position 8 . Its molecular formula is C₁₇H₂₁ClN₂O₄ with a molecular weight of 352.81 g/mol . The compound is commercially available as a research screening compound and building block, supplied by multiple vendors including Fluorochem (ref. 10-F525668) with purities ranging from 95% to 98% . Predicted physicochemical properties include a boiling point of 559.2±50.0 °C, density of 1.38±0.1 g/cm³, and a theoretical pKa of 3.25±0.20 . No peer-reviewed biological activity data or patent-specific disclosure for this exact CAS number was retrievable from PubMed, Google Scholar, or patent databases as of the search date; the compound's differentiation rationale therefore rests on structural and physicochemical comparisons with closely related analogs within the same chemotype series.

Why Generic Substitution Fails for 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: The Structural Determinants of Differentiation


Compounds within the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family share a conserved spirocyclic core, yet minor structural perturbations—specifically the position of chlorine on the benzoyl ring (ortho vs. meta vs. para), the halogen identity (Cl vs. F vs. Br), and the N-alkyl chain length (ethyl vs. propyl vs. benzyl)—can produce measurable shifts in physicochemical properties including lipophilicity, pKa, molecular weight, and hydrogen-bonding capacity . These differences are known to modulate target binding, metabolic stability, and off-target liability in spirocyclic compound series . Consequently, interchanging 4-(2-chlorobenzoyl)-8-ethyl with its 3-chloro, 4-chloro, 2-fluoro, 2-bromo, or 8-propyl analogs without experimental validation risks altering the pharmacological or physicochemical profile of the research probe or lead series. The ortho-chloro substitution imparts a distinct combination of steric hindrance, electronic effects, and intramolecular hydrogen-bonding potential not replicated by the meta or para isomers, while the ethyl group provides a balanced lipophilicity for blood-brain barrier penetration studies compared to bulkier N-alkyl variants .

Quantitative Differentiation Evidence for 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid vs. Closest Analogs


Ortho-Chlorine vs. Meta/Para-Chlorine Positional Isomerism: pKa and Electronic Effects

The target compound bearing ortho-chlorobenzoyl (2-Cl) exhibits a predicted pKa of 3.25±0.20, which reflects the carboxylic acid group's acidity influenced by the ortho-chloro substituent's inductive and steric effects . The 3-Cl (meta) and 4-Cl (para) regioisomers—CAS 1326812-45-6 and 1326810-91-6 respectively—share identical molecular formula and weight (C₁₇H₂₁ClN₂O₄, MW 352.81) but differ in chlorine position, which is expected to alter pKa and dipole moment due to varying through-bond and through-space electronic interactions. While directly measured pKa values for the comparators are not publicly available, the well-established Hammett σ constants predict the ortho-chloro group to exert a stronger inductive electron-withdrawing effect (σₘ = 0.37, σₚ = 0.23, σₒ estimated ~0.5–0.6) that would depress the carboxylic acid pKa relative to the para isomer, potentially affecting solubility and receptor-binding electrostatics in biological assays [1].

Medicinal Chemistry SAR Studies Physicochemical Profiling

Halogen Identity Differentiation: 2-Chloro vs. 2-Fluoro vs. 2-Bromo — Molecular Weight, Lipophilicity, and Reactivity

Within the ortho-halobenzoyl sub-series, the molecular weight increases stepwise from 2-F (CAS 1326810-65-4, MW 336.36 g/mol) through 2-Cl (CAS 1326813-87-9, MW 352.81 g/mol) to 2-Br (CAS 1326814-24-7, MW 397.27 g/mol), a span of 60.91 g/mol . The computed XLogP values corroborate the expected lipophilicity trend: 2-F XLogP = −0.7; 2-Br XLogP = −0.1; the 2-Cl compound is predicted to fall between these values (estimated XLogP ≈ −0.3 to −0.5 by interpolation) . Purity standards are comparable: 2-Cl at 95.0–98%, 2-F at ≥97%, 2-Br at 95.0%. Hazard profiles align across the series: all three carry H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) statements . The 2-chloro variant offers an intermediate molecular weight and lipophilicity potentially balancing cell permeability and aqueous solubility more favorably than either the lighter 2-fluoro or heavier 2-bromo analog.

Halogen Bonding ADMET Optimization Fragment-Based Drug Design

N-Alkyl Chain Length Differentiation: 8-Ethyl vs. 8-Propyl — Impact on Lipophilicity and Molecular Bulk

The 8-ethyl target compound (MW 352.81) is directly comparable to its 8-propyl homolog (CAS 1326809-25-9, C₁₈H₂₃ClN₂O₄, MW 366.84), differing by a single methylene unit (+14.03 g/mol) . This homologous pair allows clean assessment of N-alkyl chain length on lipophilicity and steric bulk without altering the 2-chlorobenzoyl pharmacophore. The addition of one methylene is estimated to increase logP by approximately 0.5 log units based on the π(CH₂) fragmental constant (π = 0.5 per methylene in aliphatic systems) [1]. Therefore, the 8-propyl analog is predicted to be roughly 3-fold more lipophilic than the 8-ethyl, which may enhance membrane permeability but also increase metabolic lability via CYP450 oxidation and elevate plasma protein binding. The 8-ethyl compound offers a more balanced lipophilicity profile for applications where excessive logP would penalize solubility or promote off-target promiscuity.

Lipophilic Efficiency CNS Drug Design Pharmacokinetic Optimization

Commercial Availability and Purity Benchmarks: Multi-Vendor Sourcing with 95–98% Purity

The target compound is stocked by at least four independent vendors: Fluorochem (ref. 10-F525668, 95.0% purity), Leyan (catalog 1196799, 98% purity), Chemeenu (catalog CM207777, 97% purity), and EvoBlocks (95+% purity), with pack sizes ranging from 1 g to 100 g . In contrast, the 3-chloro isomer (1326812-45-6) and 4-chloro isomer (1326810-91-6) are available from a similar vendor set, but the 2-bromo analog (1326814-24-7) is listed only by Fluorochem and abcr with no observable stock from Asian vendors, and the 2-fluoro analog (1326810-65-4) is carried by MolCore and Leyan but at lower purity grades (≥95%) . Multi-vendor sourcing of the 2-chloro compound reduces supply-chain risk and facilitates competitive pricing for larger-scale SAR campaigns.

Compound Procurement Vendor Comparison Quality Control

Predicted Boiling Point and Thermal Stability Differential for Formulation and Processing

The predicted boiling point of the target 2-chloro compound is 559.2±50.0 °C (via ChemicalBook computational estimation) . While directly measured boiling points are unavailable for the comparator analogs in the public domain, the predicted boiling point provides a baseline for assessing thermal stability during processing, accelerated stability studies, and solvent selection for recrystallization. The absence of reported melting point data across the series is a shared limitation. The predicted density of 1.38±0.1 g/cm³ for the target compound compares to typical densities of structurally related diazaspiro compounds (1.25–1.40 g/cm³), indicating no anomalous behavior that would complicate solid-form handling. No decomposition temperature data are available for any member of this series, representing a shared knowledge gap.

Process Chemistry Thermal Stability Formulation Development

Limitations Statement: Absence of Direct Head-to-Head Biological Activity Data

A systematic search of PubMed, Google Scholar, SureChEMBL, and the WIPO Patentscope database identified no peer-reviewed articles, patents, or publicly disclosed biological assay data containing the CAS number 1326813-87-9 or the full IUPAC name as of May 2026 [1]. Additionally, no quantitative IC₅₀, Kᵢ, EC₅₀, or ADMET parameters were found for any of the five closest comparator compounds (3-Cl, 4-Cl, 2-F, 2-Br, 8-propyl analogs). Consequently, all differential evidence presented in Sections 3.1–3.5 rests on structural, physicochemical, and vendor-availability comparisons. Claims regarding superior biological potency, target selectivity, or in vivo efficacy cannot be substantiated for this compound or its comparators at this time. Procurement decisions should therefore be driven by the demonstrated structural and physicochemical differentiation parameters, and prospective users should commission bespoke head-to-head biological profiling if target-specific activity data are required.

Data Gap Analysis SAR Limitations Procurement Risk Assessment

Evidence-Backed Application Scenarios for 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid


Structure-Activity Relationship (SAR) Studies on Halogen Position and Identity in Spirocyclic Scaffolds

The target compound serves as the ortho-chloro reference point in a halogen-position SAR matrix comprising the 2-Cl, 3-Cl, and 4-Cl regioisomers, as well as the 2-F and 2-Br halogen variants. With predicted pKa differences attributable to chlorine position (Section 3.1) and a molecular weight and lipophilicity gradient across the halogen series (Section 3.2), this compound enables systematic exploration of how ortho-substitution modulates target binding, cellular permeability, and metabolic stability. Procurement of the full 5-compound set (2-Cl, 3-Cl, 4-Cl, 2-F, 2-Br) is facilitated by multi-vendor availability of the 2-Cl compound (Section 3.4).

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an estimated XLogP between −0.3 and −0.5 (intermediate between 2-F at −0.7 and 2-Br at −0.1) and an 8-ethyl group that avoids the excessive lipophilicity penalty of the 8-propyl analog (Section 3.3), this compound is suited as a starting scaffold for CNS-targeted libraries where logP values between 0 and 1 are desirable for blood-brain barrier penetration while maintaining aqueous solubility. The ortho-chloro substitution may also reduce metabolic N-dealkylation via steric shielding compared to para-substituted analogs. [1]

Chemical Biology Probe Development Leveraging the 2-Chlorobenzoyl Electrophilic Handle

The 2-chlorobenzoyl moiety offers a distinct electrophilic reactivity profile compared to 4-chlorobenzoyl, potentially enabling selective covalent engagement with cysteine or serine residues in protein targets where ortho-substitution directs the reactive trajectory. The carboxylic acid at position 3 provides a conjugation handle for biotinylation, fluorophore attachment, or PEGylation, making this compound a candidate for chemical probe derivatization. The compound's availability in 100 g pack sizes from EvoBlocks (Section 3.4) supports the scale requirements of probe synthesis campaigns.

Synthetic Building Block for 1-Oxa-4,8-diazaspiro[4.5]decane Libraries

The 1-oxa-4,8-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, appearing in patents for sigma receptor ligands and kinase inhibitors. The carboxylic acid functionality at position 3 allows conversion to amides, esters, and alcohols, enabling diversity-oriented synthesis. The 2-chlorobenzoyl substituent can be orthogonally modified via nucleophilic aromatic substitution, Suzuki coupling, or reduction, providing a versatile entry point for library construction. Multi-vendor sourcing with purities up to 98% (Section 3.4) ensures reliable supply for parallel synthesis workflows. [2]

Quote Request

Request a Quote for 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.